molecular formula C11H9BrN2O3S B1345266 Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate CAS No. 952182-83-1

Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate

Cat. No. B1345266
M. Wt: 329.17 g/mol
InChI Key: FCKVNDCHTCXKET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions where different functional groups are introduced to a core structure. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates were synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, indicating that similar conditions could potentially be used for synthesizing the compound of interest . Additionally, the synthesis of ethyl 4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates through a one-pot Biginelli reaction suggests that a similar approach might be applicable for the target compound .

Molecular Structure Analysis

Crystal structure determination by X-ray diffraction (XRD) is a common method for analyzing the molecular structure of compounds. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate were determined, which could provide a precedent for the determination of the crystal structure of the compound . The molecular structure can also be analyzed using spectroscopic methods such as NMR, UV-Vis, FT-IR, and Mass spectroscopy, as demonstrated in the study of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate .

Chemical Reactions Analysis

The reactivity of similar compounds can be inferred from their behavior in chemical reactions. For example, the reaction of 2-alkylthio-6-aminopyrimidin-4(3H)-ones with ethyl bromopyruvate to give ethyl 2-alkyl-thio-4-aminofuro[2,3-d]pyrimidine-5-carboxylates under neutral or acidic conditions suggests that the bromo and pyrimidinyl groups in the compound of interest may also undergo similar reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized in several studies. For instance, the electrochromic properties of conducting copolymers of 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate with thiophene and pyrrole were investigated, which could provide insights into the electronic properties of the compound . Additionally, the antioxidant activity of ethyl-4-(aryl)-6-methyl-2-(oxo/thio)-3,4-dihydro-1H-pyrimidine-5-carboxylates was screened, indicating that the compound of interest may also possess biological activity .

Scientific Research Applications

Synthesis of New Derivatives

This compound serves as a precursor in the synthesis of diverse heterocyclic derivatives with potential applications in medicinal chemistry. For instance, derivatives like Pyrido[4″,3″:4″,5″]thieno[2″,3″:4,5]pyrimido[2,1-b][1,3,4]thiadiazine have been synthesized by reacting ethyl 3-amino-4-oxo-2-thioxo-1,3,4,5,6,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(2H)-carboxylate with various reagents. This process highlights the compound's versatility in generating new molecular structures for further pharmacological evaluation (E. Ahmed, 2002).

Role in the Development of Heterocyclic Compounds

Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate has been instrumental in the development of fused thiazolo derivatives, showcasing its significant role in the synthesis of complex heterocyclic systems. These compounds, due to their structural complexity, are of interest for their potential biological activities and could serve as key intermediates for the development of drugs with novel mechanisms of action (E. Ahmed, 2003).

Electrochromic and Conductive Polymer Applications

The synthesis and characterization of conducting copolymers using ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate demonstrate its application beyond medicinal chemistry. These polymers exhibit electrochromic properties, changing color upon electrical stimulation, which could be utilized in smart windows, displays, and other electronic devices, indicating the compound's versatility in materials science (U. Bulut et al., 2004).

Antimicrobial Activity

The compound's derivatives have been evaluated for antimicrobial activity, showing promise in the development of new antimicrobial agents. This exploration into the antimicrobial potential further underscores the significance of ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate in contributing to the global effort in combating microbial resistance, thus highlighting its importance in pharmaceutical research (S. Tiwari et al., 2018).

Safety And Hazards

While specific safety and hazard information for Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate is not available, similar compounds like Ethyl bromopyruvate are known to be severe poisons, lachrymators, and irritants .

properties

IUPAC Name

ethyl 3-(5-bromopyrimidin-2-yl)oxythiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O3S/c1-2-16-10(15)9-8(3-4-18-9)17-11-13-5-7(12)6-14-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKVNDCHTCXKET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CS1)OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-[(5-bromo-2-pyrimidinyl)oxy]-2-thiophenecarboxylate

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